molecular formula C7H19NO2Si B1592271 3-(Dimethoxymethylsilyl)-N-methylpropylamine CAS No. 31024-35-8

3-(Dimethoxymethylsilyl)-N-methylpropylamine

Cat. No. B1592271
CAS RN: 31024-35-8
M. Wt: 177.32 g/mol
InChI Key: GGZBCIDSFGUWRA-UHFFFAOYSA-N
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Description

“3-(Dimethoxymethylsilyl)-N-methylpropylamine” is a chemical compound used as a precursor in the synthesis of certain materials . It is used in the room-temperature synthesis of CsPbBr3@SiO2, a material with excellent optical properties .


Synthesis Analysis

The compound is used as a precursor in a room-temperature process for synthesizing CsPbBr3@SiO2 . This process is simple and does not require inert gas . With the help of this compound, a complete shell structure formed by silane can be coated .


Chemical Reactions Analysis

The compound is used in the synthesis of CsPbBr3@SiO2 . The exact chemical reactions involving “3-(Dimethoxymethylsilyl)-N-methylpropylamine” are not specified in the search results.

Scientific Research Applications

Optoelectronics: Quantum Dot Synthesis

3-(Dimethoxymethylsilyl)-N-methylpropylamine: is utilized in the synthesis of quantum dots, specifically in the low-temperature synthesis of high-brightness green-emitting silica-coated CsPbBr3 quantum dots . This compound acts as a precursor that facilitates the formation of a complete shell structure by silane coating, which is essential for the stability and luminescence of the quantum dots. These quantum dots have potential applications in light-emitting diodes (LEDs), offering advantages such as narrow emission peaks and a larger color gamut compared to OLEDs or LCDs .

Pharmacology: Drug Solubilization

In pharmacological research, 3-(Dimethoxymethylsilyl)-N-methylpropylamine can be used to enhance the solubilization of hydrophobic drugs . Its unique properties, such as large interfacial area and low interfacial tension, make it suitable for creating microemulsions that can effectively deliver hydrophobic drugs, improving their bioavailability and therapeutic efficacy .

Nanotechnology: Carbon Nanotube Functionalization

The compound is also relevant in the field of nanotechnology, where it can be applied to the functionalization of carbon nanotubes . Carbon nanotubes have a wide range of applications in medicine, gene, and drug delivery areas due to their unique structural and conductive properties. Functionalization with 3-(Dimethoxymethylsilyl)-N-methylpropylamine can modify the surface properties of carbon nanotubes, enhancing their compatibility with biological systems and their potential as delivery vehicles .

Safety And Hazards

The safety data sheet advises avoiding breathing mist, gas, or vapors of the compound. It also recommends avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-[dimethoxy(methyl)silyl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NO2Si/c1-8-6-5-7-11(4,9-2)10-3/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZBCIDSFGUWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethoxymethylsilyl)-N-methylpropylamine

CAS RN

31024-35-8
Record name 3-(Dimethoxymethylsilyl)-N-methyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31024-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethoxymethylsilyl)-N-methylpropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(dimethoxymethylsilyl)-N-methylpropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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